molecular formula C9H14N2O2 B2790003 2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid CAS No. 1368172-04-6

2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid

Cat. No.: B2790003
CAS No.: 1368172-04-6
M. Wt: 182.223
InChI Key: QCXJCIZXIGGJBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methyl group at position 1, an isopropyl group at position 3, and an acetic acid moiety at position 4 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated at position 1 with methyl iodide in the presence of a base like potassium carbonate.

    Carboxylation: Finally, the acetic acid moiety is introduced at position 4 through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or amides.

Scientific Research Applications

2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its pyrazole core, which is known for various biological activities such as anti-inflammatory, analgesic, and antipyretic properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The acetic acid moiety can form hydrogen bonds with amino acid residues in the active sites of enzymes, influencing their catalytic activity. The isopropyl and methyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

    2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]butanoic acid: Similar structure but with a butanoic acid moiety.

Uniqueness

2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its biological activity and chemical reactivity. The presence of the acetic acid moiety provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(1-methyl-3-propan-2-ylpyrazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6(2)9-7(4-8(12)13)5-11(3)10-9/h5-6H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXJCIZXIGGJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.